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Compound of Interest

Compound Name: alpha-D-glucose-d12

Cat. No.: B12412515

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of alpha-D-glucose-d12 (a-D-glucose-
d12), a deuterated stable isotope of glucose. It serves as a crucial tool in metabolic research,
enabling precise tracing of glucose fate through various biochemical pathways. This document
outlines its chemical and physical properties, detailed experimental protocols for its use, and a
visualization of its journey through central carbon metabolism.

Core Properties of a-D-Glucose-d12

a-D-Glucose-d12 is a form of glucose where all twelve hydrogen atoms have been replaced
with their stable isotope, deuterium (2H or D). This isotopic labeling renders the molecule
heavier than its natural counterpart, allowing it to be distinguished and traced by mass
spectrometry (MS) and other analytical techniques without the safety concerns associated with
radioactive isotopes.

1.1. Chemical and Physical Data

A specific CAS Registry Number for a-D-glucose-d12 is not consistently assigned. In practice,
the CAS number of the unlabeled parent compound, a-D-Glucose (492-62-6), is frequently
used. For the general D-Glucose-d12, the CAS number for unlabeled D-Glucose (50-99-7) is
sometimes referenced[1]. Researchers should refer to the documentation provided by their
specific supplier.
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The key quantitative properties of D-glucose-d12 are summarized in the table below, compiled
from various commercial suppliers.

Property Value

Chemical Formula CeD1206

Molecular Weight 192.23 g/mol [1][2][3]

Isotopic Purity Typically =97 atom % DJ[1]

Physical Form White to off-white powder

Melting Point 150-152 °C

Optical Activity []25/D +52.0° (c = 2 in H20 with trace NH4OH)
Mass Shift from Unlabeled M+12

1.2. Applications in Research

The primary application of a-D-glucose-d12 is as a tracer in metabolic flux analysis (MFA) to
quantitatively track the pathways of glucose metabolism. Its use is prominent in:

e Mass Spectrometry (MS)-based Metabolomics: To measure the incorporation of deuterium
into downstream metabolites, providing insights into the activity of glycolysis, the pentose
phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.

» Nuclear Magnetic Resonance (NMR) Spectroscopy: To study metabolic pathways and
enzyme kinetics in a non-destructive manner.

e Raman Microspectroscopy: Coupled with deuterium isotope probing (Raman-DIP), it allows
for the visualization and semi-quantification of metabolic activity at the single-cell level.

Experimental Protocols

The following sections provide detailed methodologies for the application of a-D-glucose-d12 in
metabolic research, primarily focusing on cell culture experiments.

2.1. In Vitro Cell Culture Labeling
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This protocol outlines the general procedure for labeling cultured cells with a-D-glucose-d12 to
investigate metabolic pathways.

Materials:

e Glucose-free cell culture medium (e.g., DMEM)

e Dialyzed Fetal Bovine Serum (FBS)

e 0-D-Glucose-d12

e Phosphate-Buffered Saline (PBS), pre-warmed to 37°C

» Standard cell culture plates and incubator (37°C, 5% CO3)
Procedure:

e Media Preparation: Prepare the labeling medium by dissolving a-D-glucose-d12 in glucose-
free medium to the desired physiological concentration (e.g., 5-25 mM). Supplement with
dialyzed FBS and other necessary components. Warm the medium to 37°C before use.

o Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth
phase at the time of the experiment. Allow cells to adhere and grow overnight.

e Initiation of Labeling:

[¢]

For adherent cells, aspirate the standard growth medium.

[e]

Wash the cells once with pre-warmed PBS.

o

Add the pre-warmed a-D-glucose-d12 labeling medium.

[¢]

For suspension cells, pellet the cells via centrifugation, wash with PBS, and resuspend in
the labeling medium.

 Incubation: Return the cells to the incubator for a duration sufficient to approach isotopic
steady-state. This time is pathway-dependent and typically ranges from a few hours to 24
hours.
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2.2. Metabolite Extraction for Mass Spectrometry

Rapid quenching of metabolic activity is crucial for obtaining an accurate snapshot of the
metabolome.

Materials:

Ice-cold PBS

Ice-cold extraction solvent (e.g., 80% methanol, stored at -80°C)

Cell scraper

Microcentrifuge tubes, pre-chilled

Centrifuge capable of 4°C and high speeds (>16,000 x g)

Procedure:

e Quenching:

o Place the cell culture plate on ice.

o Quickly aspirate the labeling medium.

o Immediately wash the cells with a generous volume of ice-cold PBS to remove all
extracellular medium.

o Extraction:

o Aspirate the PBS and add the pre-chilled 80% methanol to the plate (e.g., 1 mL for a 6-
well plate).

o Use a cell scraper to scrape the cells into the methanol.

o Transfer the cell lysate/methanol mixture into a pre-chilled microcentrifuge tube.

e Cell Lysis and Protein Precipitation:
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o Vortex the tubes vigorously for 30-60 seconds.

o Incubate at -80°C for at least 20 minutes to ensure complete cell lysis and protein
precipitation.

o Centrifugation:
o Centrifuge the samples at >16,000 x g for 15 minutes at 4°C.
e Collection:

o Carefully transfer the supernatant, which contains the polar metabolites, to a new clean
tube.

o The extract can be stored at -80°C or dried under a stream of nitrogen or using a vacuum
concentrator for subsequent analysis.

2.3. Raman Microspectroscopy with Deuterium Isotope Probing (Raman-DIP)
This technique allows for the analysis of metabolic activity in single cells.
Procedure Summary:

e Cell Culture and Labeling: Culture cells (e.g., bacteria) in a medium where the primary
carbon source is a mixture of unlabeled glucose and a-D-glucose-d12.

o Sample Preparation: Harvest cells, wash them to remove residual medium, and resuspend
them in a suitable buffer. Deposit the cell suspension onto a Raman-compatible slide (e.g.,
quartz or CaF2).

» Raman Analysis: Acquire single-cell Raman spectra using a Raman microspectrometer. The
key indicator of deuterium incorporation is the appearance of a strong C-D vibration band in
the Raman-silent region of the cell, typically between 2070 and 2300 cm™1.

o Data Analysis: The intensity of the C-D band is proportional to the amount of deuterium
incorporated, reflecting the metabolic activity of the cell. Specific shifts within this band can
be correlated to the biosynthesis of deuterated lipids, proteins, and DNA.
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Visualization of Metabolic Tracing

The following diagrams illustrate the experimental workflow for a typical metabolic tracing
experiment and the subsequent fate of the deuterated glucose through central carbon
metabolism.
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Experimental Workflow

1. Cell Culture

2. Isotope Labeling
(a-D-Glucose-d12)

3. Quenching
(Rapidly stop metabolism)

4. Metabolite Extraction

5. MS or NMR Analysis

6. Data Analysis
(Metabolic Flux Calculation)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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